7-cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions are mild, and the process demonstrates a broad substrate scope and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, it can modulate various biological processes, including inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo[1,5-a]pyridine core and exhibit various biological activities.
Pyrrolidine-2,5-diones: These derivatives are known for their anti-inflammatory properties and are structurally related to the pyrrolo[3,2-e] core.
Imidazole Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are widely studied for their pharmacological activities.
Uniqueness
The uniqueness of 7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C30H26N6 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
10-cyclohexyl-11,12-diphenyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H26N6/c1-4-10-21(11-5-1)25-26-29(32-20-35-30(26)33-28(34-35)23-16-18-31-19-17-23)36(24-14-8-3-9-15-24)27(25)22-12-6-2-7-13-22/h1-2,4-7,10-13,16-20,24H,3,8-9,14-15H2 |
InChI Key |
PQKNWJVTZMCZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.